

Ac-DEVD-AMC: A Comparative Guide to Caspase Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-DEVD-AMC

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For researchers, scientists, and professionals in drug development, the fluorogenic substrate **Ac-DEVD-AMC** (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) is a cornerstone tool for the detection of apoptosis. Designed to mimic the cleavage site of poly (ADP-ribose) polymerase (PARP) by caspase-3, it is widely used to measure the activity of this key executioner caspase. However, a comprehensive understanding of its specificity is crucial for the accurate interpretation of experimental results. This guide provides an objective comparison of **Ac-DEVD-AMC**'s reactivity with various caspases, supported by experimental data and detailed protocols.

Quantitative Comparison of Caspase Activity with Ac-DEVD-AMC

The catalytic efficiency of caspases towards a given substrate is best described by the kinetic parameters K_m (Michaelis constant, indicating the substrate concentration at half-maximal velocity) and k_{cat} (turnover number, the number of substrate molecules each enzyme site converts to product per unit time). The ratio k_{cat}/K_m represents the overall catalytic efficiency of the enzyme for the substrate.

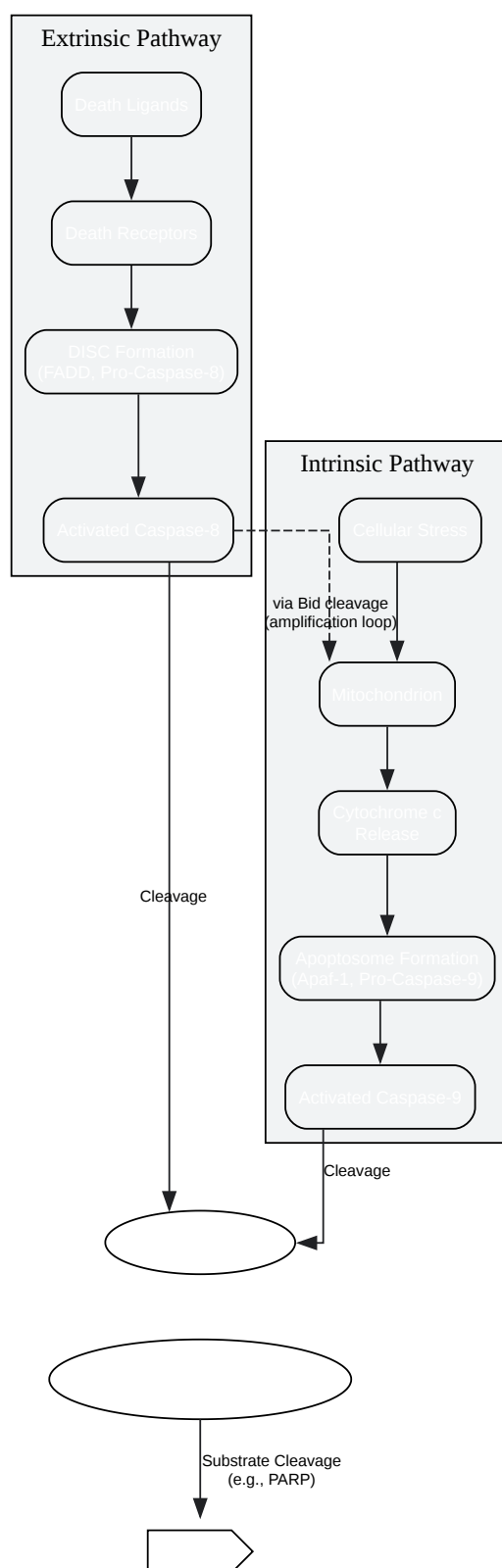
While **Ac-DEVD-AMC** is highly specific for caspase-3, it also demonstrates significant reactivity with caspase-7, another key executioner caspase. The substrate is a poor substrate for initiator caspases such as caspase-8 and caspase-9, and inflammatory caspases. Below is a summary of the available kinetic data.

Caspase	Optimal Recognition Sequence	Ac-DEVD-AMC Km (μM)	Relative Activity/Efficiency
Caspase-3	DEVD	9.7 - 10 ^[1]	High
Caspase-7	DEVD	11 ^[1]	High
Caspase-2	VDVAD	Poorly cleaved	Very Low
Caspase-6	VEID	Poorly cleaved	Low
Caspase-8	(L/I)ETD	Poorly cleaved	Very Low
Caspase-9	LEHD	Poorly cleaved	Very Low
Caspase-1	(W/Y)EHD	Poorly cleaved	Very Low
Caspase-4	LEVD	Poorly cleaved	Very Low
Caspase-5	(L/W)EHD	Poorly cleaved	Very Low

Data on the specific kcat/Km values for **Ac-DEVD-AMC** across all caspases is not consistently available in the literature. The relative activities are inferred from substrate preference studies.

Signaling Pathways Leading to Executioner Caspase Activation

The activation of executioner caspases, primarily caspase-3 and caspase-7, is the convergence point for both the intrinsic and extrinsic apoptotic pathways. The following diagram illustrates these signaling cascades.



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Apoptotic signaling pathways converging on executioner caspases.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol provides a general procedure for measuring caspase-3/7 activity in cell lysates using **Ac-DEVD-AMC**.

Materials:

- Cells of interest (adherent or suspension)
- Apoptosis-inducing agent
- Phosphate-Buffered Saline (PBS), ice-cold
- Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM Sodium Pyrophosphate)
- Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
- **Ac-DEVD-AMC** substrate (stock solution in DMSO, typically 1-10 mM)
- 96-well black microplate (for plate reader assays) or fluorometer cuvettes
- Fluorometer or fluorescence microplate reader (Excitation: ~380 nm, Emission: ~440-460 nm)
- Protein assay reagent (e.g., BCA or Bradford)

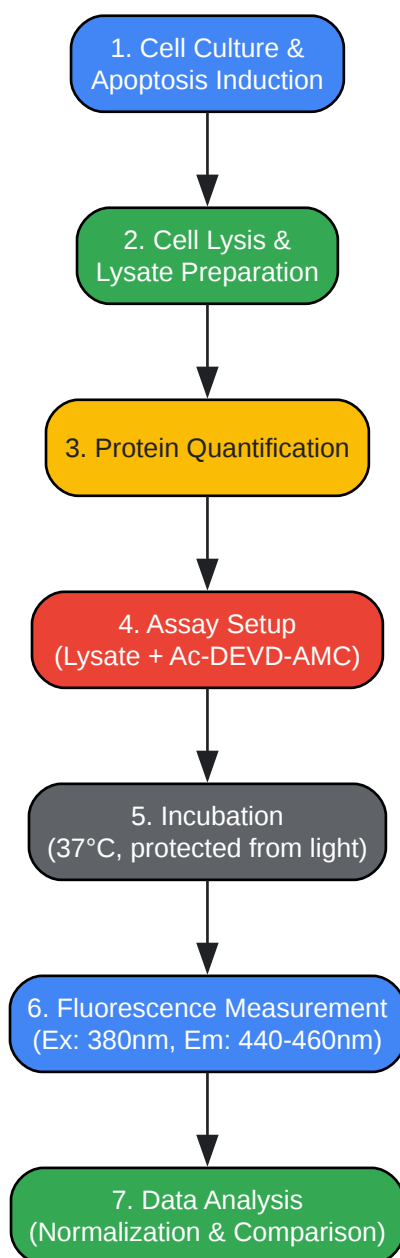
Procedure:

- Induction of Apoptosis:
 - Culture cells to the desired density.
 - Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control group.
- Cell Lysate Preparation:

- Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash once with ice-cold PBS.
- Adherent Cells: Aspirate the culture medium and wash cells once with ice-cold PBS.
- Lyse the cells by adding ice-cold Cell Lysis Buffer and incubating on ice for 10-30 minutes.
- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
- Determine the protein concentration of each lysate.
- Caspase Activity Assay:
 - Prepare a master mix by diluting the **Ac-DEVD-AMC** stock solution in the Protease Assay Buffer to the final desired concentration (typically 10-50 µM).
 - In a 96-well black plate, add 50-100 µg of protein lysate to each well. Adjust the volume with Cell Lysis Buffer to be equal for all samples.
 - Add the **Ac-DEVD-AMC** master mix to each well to initiate the reaction.
 - Incubate the plate at 37°C, protected from light.
 - Measure the fluorescence at multiple time points (kinetic assay) or at a fixed endpoint (e.g., 1-2 hours) using a fluorescence plate reader.
- Data Analysis:
 - Subtract the background fluorescence (wells with buffer and substrate but no lysate).
 - For kinetic assays, determine the rate of increase in fluorescence (V_{max}).
 - Normalize the fluorescence values or reaction rates to the protein concentration of the lysate.
 - Compare the activity of treated samples to the untreated controls.

Experimental Workflow for Caspase Activity Measurement

The following diagram outlines the typical workflow for assessing caspase activity using **Ac-DEVD-AMC**.



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Workflow for a fluorometric caspase-3/7 assay.

In conclusion, **Ac-DEVD-AMC** is a highly effective and specific substrate for measuring the combined activity of the executioner caspases-3 and -7. Its low reactivity with other caspases makes it a reliable tool for detecting the final execution phase of apoptosis. However, for studies aiming to differentiate between caspase-3 and caspase-7 activity, or to investigate the roles of specific initiator caspases, the use of more selective substrates or additional molecular tools is recommended.

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References

- 1. innopep.com [innopep.com]
- To cite this document: BenchChem. [Ac-DEVD-AMC: A Comparative Guide to Caspase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061004#cross-reactivity-of-ac-devd-amc-with-other-caspases]

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